molecular formula C18H17BrN2O3S B2382468 ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207007-27-9

ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2382468
CAS No.: 1207007-27-9
M. Wt: 421.31
InChI Key: OAAFRWORDBHLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate is a synthetic heterocyclic compound featuring a 1H-imidazole core substituted at position 5 with a 4-bromophenyl group, at position 1 with a furan-2-ylmethyl moiety, and at position 2 with a thioacetate ester. The thioacetate ester enhances solubility in organic solvents and may serve as a prodrug moiety, enabling metabolic activation via esterase hydrolysis .

Properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-2-23-17(22)12-25-18-20-10-16(13-5-7-14(19)8-6-13)21(18)11-15-4-3-9-24-15/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAFRWORDBHLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 4-bromobenzaldehyde and furan-2-carbaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and thiolation, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, reduction can yield dehalogenated products, and substitution can yield various substituted derivatives.

Scientific Research Applications

Ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological effects could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Imidazole Positions) Key Functional Groups Synthesis Method Reported Data Reference
Target Compound 1: Furan-2-ylmethyl; 5: 4-Bromophenyl; 2: Thioacetate ester Thioester, Bromoaryl Likely nucleophilic substitution (e.g., K₂CO₃, DMF) N/A (hypothetical) -
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 89542-66-5) 1: 4-Methylphenyl; 5: 4-Bromophenyl; 2: Thiol Thiol, Bromoaryl Condensation of aldehydes with diamines Melting point: ~200–205°C; COX inhibition potential
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 1: 4-Methoxyphenyl; 5: 4-Fluorophenyl; 2: Thioacetamide Thioamide, Fluoroaryl Method D: K₂CO₃, 2-chloro-N-(thiazol-2-yl)acetamide COX-1/2 inhibition (IC₅₀: 0.8–1.2 µM)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Thiazole-triazole-acetamide; 4-Bromophenyl Bromoaryl, Triazole Cu(I)-catalyzed click chemistry Docking studies (binding affinity: −9.2 kcal/mol)
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole 1: Bromothiophene; 2: Bromothiophene; 4: Bromo Bromothiophene, Benzimidazole Single-crystal X-ray diffraction confirmed structure Crystal R factor = 0.056

Key Observations:

Substituent Effects on Bioactivity: The 4-bromophenyl group is prevalent in compounds with reported enzyme inhibition (e.g., COX-1/2 in ), suggesting its role in hydrophobic interactions with target proteins.

Triazole-thiazole hybrids () exhibit enhanced binding affinity due to π-π stacking and hydrogen bonding, whereas the target’s simpler thioester may prioritize ease of synthesis.

Synthetic Routes :

  • Most analogs employ nucleophilic substitution (e.g., K₂CO₃ in DMF, ) or click chemistry (). The target compound likely follows similar protocols, with furan-2-ylmethyl introduced via alkylation.

Physical Properties: Bromine substituents correlate with higher molecular weight and melting points (e.g., CAS 89542-66-5: 200–205°C vs. non-brominated analogs). Thioesters (target) improve lipid solubility compared to thiols, favoring blood-brain barrier penetration.

Table 2: Pharmacokinetic and Physicochemical Trends

Property Target Compound 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol 2-((5-(4-Fluorophenyl)-...)acetamide
logP (Predicted) ~3.5 (ester) ~4.2 (thiol) ~2.8 (amide)
Solubility Moderate (organic solvents) Low (aqueous) High (polar solvents)
Metabolic Stability Ester hydrolysis Thiol oxidation Amide resistance

Biological Activity

Ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes various research findings regarding its biological activity, including structure-activity relationships (SAR), in vitro studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C16H12BrN3OS\text{C}_{16}\text{H}_{12}\text{BrN}_3\text{OS}

This molecular formula indicates the presence of a bromine atom, an imidazole ring, and a furan moiety, which are critical for its biological activity.

Anticancer Activity

Research has demonstrated that compounds containing imidazole and furan rings exhibit significant anticancer properties. For instance, studies on structurally similar compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AA431 (human epidermoid carcinoma)1.61 ± 1.92
Compound BJurkat (T-cell leukemia)1.98 ± 1.22
This compoundTBDTBDTBD

The specific anticancer activity of this compound has not been extensively documented yet; however, the presence of the furan and imidazole rings suggests potential for similar efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving derivatives of imidazole and thiazole, compounds with similar structures have shown effective antibacterial activity against various pathogens:

PathogenCompoundMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureusCompound C<10
Escherichia coliCompound D<10

While specific data on this compound is limited, its structural components suggest it may exhibit similar antimicrobial effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as bromine enhances the cytotoxicity of compounds. The furan and imidazole rings contribute to the overall activity by facilitating interactions with biological targets through hydrophobic contacts and hydrogen bonding.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in treating cancer and infections:

  • Case Study on Anticancer Activity : A study focused on a series of imidazole derivatives demonstrated their ability to inhibit cell proliferation in human cancer cell lines. The most active derivative exhibited an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin.
  • Case Study on Antimicrobial Efficacy : Another study investigated the antibacterial properties of substituted phenyl-thiazole derivatives, which showed comparable effectiveness to established antibiotics against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves three key steps: (1) Formation of the imidazole core via condensation of glyoxal, ammonia, and 4-bromobenzaldehyde, (2) N-alkylation with furan-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), and (3) Thioesterification using ethyl bromoacetate in ethanol under reflux .
  • Critical Parameters : Reaction temperature (60–80°C for imidazole formation), solvent polarity (DMF enhances alkylation efficiency), and stoichiometric ratios (1:1.2 for bromoacetate to thiol intermediate) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic techniques?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, imidazole C2-thioester at δ 165–170 ppm for carbonyl).
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~473).
  • X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths (e.g., C-S bond ~1.81 Å) and dihedral angles between aromatic rings, critical for understanding steric effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?

  • Experimental Design :

  • Dose-Response Assays : Test across multiple cell lines (e.g., HEK-293, HeLa) and bacterial strains (Gram+/−) to establish IC₅₀/MIC values.
  • Mechanistic Studies : Use fluorescence quenching to assess DNA binding affinity or enzyme inhibition assays (e.g., COX-1/2 ).
  • SAR Analysis : Compare with analogs (e.g., replacing 4-bromophenyl with 4-chlorophenyl ) to isolate structural contributors to activity discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or microbial enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to targets like EGFR kinase (PDB ID: 1M17) or bacterial dihydrofolate reductase. Focus on hydrogen bonds with imidazole N3 and hydrophobic interactions with bromophenyl .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA) .
    • Validation : Correlate computational data with experimental IC₅₀ values from kinase inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, given the compound’s stereochemical complexity?

  • Scale-Up Considerations :

  • Catalyst Optimization : Use chiral ligands (e.g., BINAP) in asymmetric alkylation steps to control stereochemistry.
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and detect byproducts.
  • Crystallization Engineering : Use anti-solvent crystallization (ethanol/water) to enhance enantiomeric excess (>98%) .

Key Research Recommendations

  • Priority Studies : Conduct in vivo toxicity profiling (rodent models) to validate therapeutic index.
  • Gaps : Limited data on metabolic stability (e.g., CYP450 interactions); address via liver microsome assays.
  • Collaboration : Partner with crystallography labs for high-resolution structural data to inform SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.